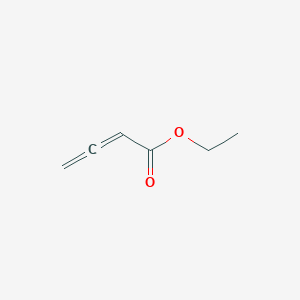

Ethyl 2,3-butadienoate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 2,3-butadienoate can be synthesized through various reactions. For instance, it can react with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) to form azetidine derivatives or novel dihydropyridine derivatives . It can also be used in the synthesis of dihydropyrans by reacting with acyclic enones . Additionally, it can be used to synthesize spiranic heterocycles by reacting with heterocyclic bis-arylidene ketones via phosphine-catalyzed [3+2] annulations .Molecular Structure Analysis

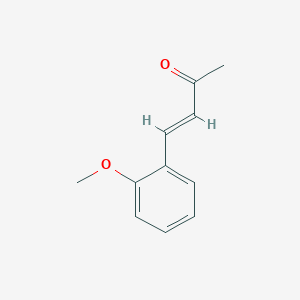

The molecular structure of Ethyl 2,3-butadienoate consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Ethyl 2,3-butadienoate can undergo various chemical reactions. For example, it can react with aldehydes in the presence of DABCO to give ethyl 2-(1-hydroxyalkyl)-2,3-butadienoate . It can also participate in a regioselective [3+2] cyclisation reaction with 2-arylidene-1,3-indanedione catalysed by triphenylphosphine to synthesize functionalised spirocyclic cyclopentenes .Physical And Chemical Properties Analysis

Ethyl 2,3-butadienoate is a liquid at 20°C . It has a density of 0.9±0.1 g/cm3 , a boiling point of 136.5±7.0 °C at 760 mmHg , and a flash point of 47.8±9.3 °C . Its refractive index is 1.416 .Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydropyrans

Ethyl 2,3-butadienoate can be used in the synthesis of dihydropyrans by reacting with acyclic enones . Dihydropyrans are important structural motifs in many natural products and pharmaceuticals, making this application particularly valuable in the field of medicinal chemistry.

Synthesis of Spiranic Heterocycles

This compound can also be used to synthesize spiranic heterocycles by reacting with heterocyclic bis-arylidene ketones via phosphine-catalyzed [3+2] annulations . Spiranic heterocycles are found in a variety of natural products and bioactive compounds, and this method provides a new pathway for their synthesis.

Reaction with Aldehydes

Ethyl 2,3-butadienoate can react with aldehydes in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to give ethyl 2-(1-hydroxyalkyl)-2,3-butadienoate . This reaction provides a new method for the synthesis of hydroxyalkyl derivatives, which have potential applications in the synthesis of complex organic molecules.

Lu’s [3 + 2] Cycloaddition Reaction

In the proposed mechanism, the zwitterionic intermediate is generated readily through the addition of phosphine to the ethyl 2,3-butadienoate . The zwitterionic intermediate undergoes a [3 + 2] cycloaddition with an electron-deficient alkene to give phosphorous ylides . This reaction, known as Lu’s [3 + 2] cycloaddition reaction, is highly versatile and powerful to access functionalized cyclopentenes and dihydropyrroles .

Reaction with Butyl Lithium

When reacted with butyl lithium, ethyl 2,3-butadienoate gives ethyl 2,4-di(1-hydroxyalkyl)-2,3-butadienoate . This reaction provides a new pathway for the synthesis of dihydroxyalkyl derivatives, which are important intermediates in organic synthesis.

Asymmetric [3+2] Cycloaddition

The performance of bifunctional N-acyl aminophosphines to catalyze the asymmetric [3+2] cycloaddition of phenylidenemalononitrile with ethyl 2,3-butadienoate has been evaluated . This reaction provides a new method for the synthesis of chiral cyclopentenes, which are important structural motifs in many natural products and pharmaceuticals .

Safety and Hazards

Ethyl 2,3-butadienoate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Wirkmechanismus

Target of Action

Ethyl 2,3-butadienoate is an α-allenic ester . The primary targets of this compound are N-tosylated imines . These imines play a crucial role in organic synthesis, serving as versatile intermediates in a variety of reactions .

Mode of Action

The compound interacts with its targets (N-tosylated imines) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) . This interaction results in the formation of azetidine derivatives or novel dihydropyridine derivatives .

Biochemical Pathways

The reaction of Ethyl 2,3-butadienoate with N-tosylated imines leads to the formation of azetidine derivatives or novel dihydropyridine derivatives

Result of Action

The result of the action of Ethyl 2,3-butadienoate is the formation of azetidine derivatives or novel dihydropyridine derivatives . These derivatives can have various molecular and cellular effects depending on their specific structures and the biochemical pathways they participate in.

Action Environment

The action, efficacy, and stability of Ethyl 2,3-butadienoate can be influenced by various environmental factors. For instance, the compound is known to form explosive mixtures with air at elevated temperatures . Therefore, it’s crucial to store and handle the compound under appropriate conditions to ensure its stability and safety.

Eigenschaften

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUOACRAMLJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398955 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-butadienoate | |

CAS RN |

14369-81-4 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-Butadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethyl 2,3-butadienoate?

A1: Ethyl 2,3-butadienoate has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q2: How does ethyl 2,3-butadienoate participate in phosphine-catalyzed reactions?

A2: Ethyl 2,3-butadienoate acts as an electrophile in phosphine-catalyzed reactions. For instance, it readily undergoes [3 + 2] cycloaddition with electron-deficient olefins like exo-methylenecycles in the presence of triphenylphosphine, leading to the formation of spirocycles. [, ]

Q3: What is unique about ethyl 2,3-butadienoate's reactivity in phosphine-catalyzed reactions with azomethine imines?

A3: Ethyl 2,3-butadienoate showcases remarkable versatility in its reactions with azomethine imines under phosphine catalysis. Depending on the allenoate structure, it can participate in [3+2], [3+3], [4+3], and even [3+2+3] annulations. This allows for the synthesis of a diverse range of dinitrogen-fused heterocycles, showcasing the broad utility of this allene in phosphine catalysis. []

Q4: Can you provide an example of an unexpected regioselectivity observed with ethyl 2,3-butadienoate in gold catalysis?

A4: In the presence of a gold(I) silyl complex like (Ph3P)Au-SiPh3, ethyl 2,3-butadienoate undergoes insertion with the terminal, non-activated C=C double bond instead of the expected internal one. This unusual selectivity stems from a subsequent isomerization involving a gold/silicon exchange process. []

Q5: How does the choice of Lewis base catalyst influence the reaction outcome with ethyl 2,3-butadienoate?

A5: The choice of Lewis base catalyst significantly influences the regio- and stereoselectivity of reactions involving ethyl 2,3-butadienoate. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes [4+2] cycloadditions with 3-acyl-2H-chromen-ones, yielding dihydropyran-fused chromen-2-ones. In contrast, using tributylphosphine (Bu3P) as the catalyst favors [3+2] cycloadditions, producing cyclopenten-fused chromen-2-ones. []

Q6: How does ethyl 2,3-butadienoate react with aldehydes?

A6: Ethyl 2,3-butadienoate reacts with aldehydes in the presence of bases like DABCO to yield 3-hydroxy-2-vinylidenealkanoates. The reaction proceeds through an aldol condensation mechanism. [, ]

Q7: What is the role of butyllithium in reactions involving ethyl 2,3-butadienoate and aldehydes?

A7: Butyllithium can act as a base in reactions with ethyl 2,3-butadienoate and aldehydes. It promotes the formation of 3-hydroxy-2-vinylidenealkanoates at low temperatures and can be used in a one-pot synthesis of enyne compounds. []

Q8: Can ethyl 2,3-butadienoate be used in multicomponent reactions?

A8: Yes, ethyl 2,3-butadienoate participates in catalyst-free multicomponent cycloadditions with isocyanides and isatylidene malononitriles. This reaction affords spirocyclic oxindoles with high regioselectivity and can even be expanded to a four-component reaction by incorporating water, demonstrating its versatility in complex molecule synthesis. []

Q9: Are there palladium-catalyzed reactions utilizing ethyl 2,3-butadienoate?

A9: Yes, palladium catalysis enables a regioselective bisfunctionalization of ethyl 2,3-butadienoate. This three-component coupling with boronic acids and aldehydes yields α,β-unsaturated δ-lactones with high chemo-, regio-, and diastereoselectivity. []

Q10: How does the steric bulk of the ester group in allenoates affect the regioselectivity in phosphine-catalyzed [3+2] cycloadditions?

A10: Increasing the steric bulk of the ester group in allenoates significantly improves the regioselectivity of phosphine-catalyzed [3+2] cycloadditions with active exo-methylenecycles. For example, switching from ethyl 2,3-butadienoate to its tert-butyl ester enhances the reaction's regioselectivity, highlighting the importance of steric factors in these transformations. [, ]

Q11: How do structural modifications of flavonoids with ethyl 2,3-butadienoate affect their anticancer activity?

A11: Introducing ethyl 2,3-butadienoate to flavonoids via C(sp2)-O bond formation and alkenylation can significantly impact their anticancer properties. Specifically, substitutions at the 7-position of flavonoids enhance cytotoxicity in several cancer cell lines, suggesting a structure-activity relationship. []

Q12: What computational methods help understand the reaction mechanisms involving ethyl 2,3-butadienoate?

A12: Density Functional Theory (DFT) calculations provide valuable insights into the mechanisms of reactions involving ethyl 2,3-butadienoate. For example, DFT studies were employed to elucidate the regioselective nature of the [3+2] cyclization reaction between 2-arylidene-1,3-indandiones and ethyl 2,3-butadienoate catalyzed by triphenylphosphine. []

Q13: How does ruthenium(0) complex interact with ethyl 2,3-butadienoate in a stoichiometric reaction?

A13: In a stoichiometric reaction, a ruthenium(0) complex containing both a 1,3-diene and ethyl 2,3-butadienoate undergoes a selective C-C bond formation. This reaction highlights the ability of the ruthenium(0) complex to distinguish between different π planes and prostereogenic faces of the reacting molecules, showcasing its potential in stereoselective synthesis. []

Q14: Can ethyl 2,3-butadienoate be used in the synthesis of cyclobutylideneacetic esters?

A14: Yes, aluminum chloride promotes a [2+2] cycloaddition reaction between ethyl 2,3-butadienoate and olefins, providing a route to synthesize cyclobutylideneacetic esters. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)